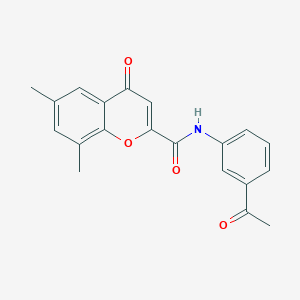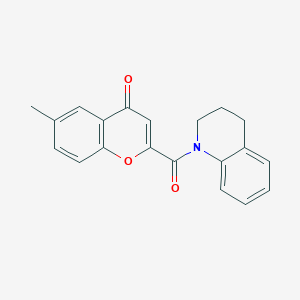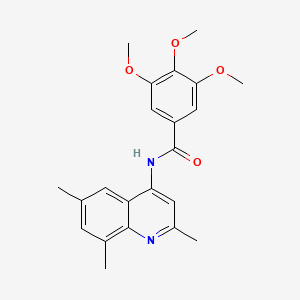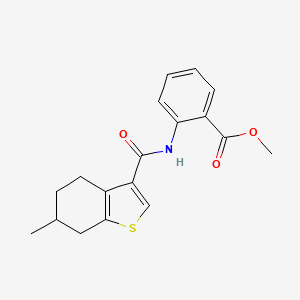![molecular formula C18H28N2O3 B6421056 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid CAS No. 1047998-45-7](/img/structure/B6421056.png)
2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid, also known as 2-PEA-TMP, is a synthetic compound that has a variety of applications in scientific research. It is a derivative of pentylamine, an amine containing five carbon atoms, and 2,4,6-trimethylphenylcarbamoyl, a carbamate ester. 2-PEA-TMP has many potential applications in the laboratory, including use as a reagent, an inhibitor, and a substrate. It has been used in a range of biochemical and physiological studies, and has been studied for its effects on enzyme activity, protein structure, and cell signaling.
科学的研究の応用
2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid has many potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds, as an inhibitor of enzymes, and as a substrate for enzymes. It has also been used to study the effects of enzyme activity on protein structure and cell signaling. Additionally, it has been used to investigate the effects of different concentrations of 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid on biochemical and physiological processes.
作用機序
The mechanism of action of 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid is not fully understood. However, it is known that the compound binds to certain enzymes and inhibits their activity. Additionally, it has been shown to interact with certain proteins, which may affect their structure and function. Finally, it has been shown to affect cell signaling pathways, which may lead to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects
2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid has been shown to affect a variety of biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosine kinase. It has also been shown to affect protein structure and function, as well as cell signaling pathways. Additionally, it has been shown to affect the activity of certain genes, as well as the expression of certain proteins.
実験室実験の利点と制限
The advantages of using 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid in laboratory experiments include its relatively low cost, its ease of synthesis, and its wide range of potential applications. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. However, there are also some limitations to using 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid in laboratory experiments. For example, it is not very soluble in water, and it can be toxic to certain cells or organisms. Additionally, it can interact with other compounds, which can affect the accuracy of the results.
将来の方向性
There are many potential future directions for research involving 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid. For example, further research could be conducted to better understand the mechanism of action of the compound and its effects on biochemical and physiological processes. Additionally, further research could be conducted to investigate the effects of different concentrations of 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid on enzyme activity and protein structure. Additionally, further research could be conducted to investigate the potential applications of 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid in drug development and other therapeutic applications. Finally, further research could be conducted to investigate the potential toxicity of the compound and its effects on human health.
合成法
2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid can be synthesized in a two-step process. In the first step, pentylamine is reacted with 2,4,6-trimethylphenylchloroformate to form 2-pentylamino-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid chloride. In the second step, the acid chloride is reacted with aqueous sodium hydroxide to form the desired product. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an aprotic solvent, such as dichloromethane.
特性
IUPAC Name |
4-oxo-2-(pentylamino)-4-(2,4,6-trimethylanilino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-5-6-7-8-19-15(18(22)23)11-16(21)20-17-13(3)9-12(2)10-14(17)4/h9-10,15,19H,5-8,11H2,1-4H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYVOSNTYSUJBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(CC(=O)NC1=C(C=C(C=C1C)C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Mesitylamino)-4-oxo-2-(pentylamino)butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B6420986.png)
![3-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1,3-dihydro-2-benzofuran-1-one](/img/structure/B6420989.png)
![2-[2-(diethylamino)ethyl]-1-(2-fluorophenyl)-6-methoxy-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6421001.png)
![2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}acetohydrazide](/img/structure/B6421031.png)

![2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B6421042.png)

![2-{[3-(morpholin-4-yl)propyl]amino}-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid](/img/structure/B6421060.png)
![2-(benzylamino)-3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}propanoic acid](/img/structure/B6421066.png)
![N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6421077.png)
![2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B6421080.png)
![2-{1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6421083.png)